molecular formula C6H4F2 B165170 1,4-Difluorobenzene CAS No. 540-36-3

1,4-Difluorobenzene

Cat. No.: B165170
CAS No.: 540-36-3
M. Wt: 114.09 g/mol
InChI Key: QUGUFLJIAFISSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluorobenzene, also known as para-difluorobenzene, is an organic compound with the molecular formula C6H4F2. It is a colorless liquid at room temperature and has a characteristic aromatic odor. This compound is part of the difluorobenzene family, where two fluorine atoms are substituted at the para positions on the benzene ring .

Preparation Methods

1,4-Difluorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,4-Difluorobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Difluorobenzene can be compared with other difluorobenzenes such as 1,2-difluorobenzene and 1,3-difluorobenzene:

This compound stands out due to its unique para substitution pattern, which makes it particularly useful in specific organic synthesis and materials science applications.

Properties

IUPAC Name

1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUFLJIAFISSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075432
Record name 1,4-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline]
Record name 1,4-Difluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

540-36-3
Record name 1,4-Difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DIFLUOROBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Difluorobenzene
Reactant of Route 2
1,4-Difluorobenzene
Reactant of Route 3
1,4-Difluorobenzene
Reactant of Route 4
1,4-Difluorobenzene
Reactant of Route 5
1,4-Difluorobenzene
Reactant of Route 6
1,4-Difluorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-difluorobenzene?

A1: this compound has a molecular formula of C6H4F2 and a molecular weight of 114.09 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques provide insights into the structure and properties of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for studying fluorine-fluorine coupling constants and analyzing the effects of substituents on the aromatic ring. [, , , , , , ]
  • Infrared (IR) Spectroscopy: Provides information about molecular vibrations and rotational constants, enabling analysis of band contours and PR separations. [, ]
  • UV-Vis Spectroscopy: Used to determine the HOMO-LUMO gap and study electronic transitions within the molecule. [, ]
  • Raman Spectroscopy: Femtosecond Raman rotational coherence spectroscopy can determine accurate gas-phase rotational constants. []

Q3: How does this compound behave as a solvent in ionic liquid systems?

A3: Studies show that the solubility of this compound in ionic liquids correlates with its dipolar and quadrupolar moments, leading to charge-induced structuring of ionic liquid ions around the this compound molecules. This structuring can be analyzed using NMR techniques and molecular dynamics simulations. []

Q4: What is the significance of this compound in studying "magic mixtures" for NMR?

A4: Researchers have used this compound as a biaxial apolar solute to understand the anisotropic intermolecular potential in nematic solvents, including the "magic mixture" comprising 55 wt% ZLI1132 and EBBA. These studies provide valuable information about solute-solvent interactions and molecular orientation. []

Q5: How does this compound react in rhodium-catalyzed substitution reactions with disulfides?

A5: this compound undergoes substitution reactions with disulfides in the presence of a rhodium catalyst (RhH(PPh3)4) and 1,2-bis(diphenylphosphino)benzene. These reactions, which proceed with high selectivity for the para position, are valuable for synthesizing aryl sulfides. []

Q6: How is computational chemistry used to study this compound?

A6: Computational methods such as density functional theory (DFT) are employed for various purposes:

  • Structure Optimization: Determining the most stable conformations of this compound and its complexes. [, , ]
  • Calculating Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. [, , ]
  • Investigating Reaction Mechanisms: Studying transition states, activation energies, and reaction pathways, for example, in the [, ]-metallotropic shift observed in rhenium complexes. []
  • Studying Noncovalent Interactions: Analyzing hydrogen bonding and electrostatic interactions in complexes with molecules like hydrogen cyanide. []

Q7: How does fluorination impact the properties and reactivity of benzene derivatives?

A7: Fluorination significantly influences the properties of benzene, including its reactivity, electronic structure, and intermolecular interactions. For instance:

  • Electron-Withdrawing Effect: Fluorine acts as an electron-withdrawing group, impacting the electron density distribution within the aromatic ring. [, , ]
  • C–H Bond Length: Fluorine substitution leads to shorter C–H bond lengths compared to benzene, resulting in blue-shifted overtone positions in vibrational spectra. []
  • Noncovalent Interactions: Fluorination can enhance hydrogen bonding and create π-holes, influencing interactions with other molecules. [, ]
  • Metabolic Pathways: The presence and position of fluorine atoms can alter the metabolic pathways of fluorobenzenes compared to their non-fluorinated counterparts. []

Q8: What is known about the environmental fate of this compound?

A8: Studies have investigated the air-sea gas exchange of this compound, a sparingly soluble gas, at various wind speeds, including hurricane-force winds. These findings are crucial for understanding its transport and fate in the environment. [, ]

Q9: Can microorganisms degrade this compound?

A9: While specific studies on this compound degradation are limited in the provided context, research indicates that a bacterial strain, Labrys portucalensis (strain F11), can degrade the related compound 1,3-difluorobenzene as a sole carbon and energy source. This strain can also degrade this compound through co-metabolism with fluorobenzene. [] This suggests the potential for microbial degradation of this compound in the environment.

Q10: How is this compound quantified in environmental samples?

A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for analyzing volatile organic compounds like this compound in environmental samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.